molecular formula C19H23N3O4S2 B2543369 N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896283-29-7

N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2543369
CAS RN: 896283-29-7
M. Wt: 421.53
InChI Key: BAROSIBFBXNUGD-UHFFFAOYSA-N
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Description

The compound "N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" is a type of oxalamide, which is a class of compounds characterized by the presence of an oxalamide group, typically involving a carbonyl group linked to an amide group. Oxalamides are known for their potential applications in various fields, including materials science and pharmaceuticals, due to their ability to form hydrogen-bonded supramolecular networks.

Synthesis Analysis

The synthesis of oxalamides can be achieved through various synthetic routes. One such approach is described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence . This method is operationally simple and high yielding, making it a useful formula for the synthesis of anthranilic acid derivatives and oxalamides.

Molecular Structure Analysis

The molecular structure of oxalamides is crucial in determining their intermolecular interactions and crystal chemistry. For instance, the molecule of N,N'-bis(4-pyridylmethyl)oxalamide has an inversion center in the middle of the oxalamide group, which allows for the formation of extended supramolecular networks through intermolecular hydrogen bonds . These interactions are essential for the stability and properties of the crystalline material.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding can reduce the deviation from planarity in the molecular conformation, which in turn can affect the intermolecular hydrogen bonding distances and lattice energies . These properties are reflected in the crystalline state of the compounds and can be quantified through lattice and stacking energies.

Scientific Research Applications

Catalytic Reactions

N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide and related compounds have been studied for their potential use in various catalytic processes. One notable application is in the copper-catalyzed coupling reaction of (hetero)aryl halides with 1-alkynes, where similar ligands have shown effectiveness in facilitating these reactions under mild conditions. This process is valuable for the synthesis of internal alkynes, contributing to the diversity of available chemical structures for further applications in medicinal chemistry and materials science (Ying Chen et al., 2023).

Supramolecular Chemistry

In supramolecular chemistry, compounds structurally related to N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been used to study hydrogen-bonded supramolecular networks. These studies help in understanding the self-assembly processes of molecular systems, which are crucial for the development of novel materials and nanotechnology applications. For instance, N,N'-bis(4-pyridylmethyl)oxalamide and its derivatives have demonstrated the ability to form extended supramolecular networks through intermolecular N-H...N and C-H...O hydrogen bonds, showcasing their potential in materials science (Gene-Hsiang Lee, 2010).

Organic Synthesis

The chemical framework of N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is also of interest in the domain of organic synthesis. Compounds with similar structures have been explored for their utility in synthesizing novel pyridine and fused pyridine derivatives. These synthetic routes offer access to a wide array of chemical entities with potential biological activity, demonstrating the versatility of such compounds in contributing to the development of new drugs and therapeutic agents (E. M. Flefel et al., 2018).

Future Directions

For more detailed information, refer to the relevant research articles .

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-13-7-8-16(14(2)11-13)21-19(24)18(23)20-12-15-5-3-9-22(15)28(25,26)17-6-4-10-27-17/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAROSIBFBXNUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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